Benzyl-(4-isopropyl-benzyl)-amine hydrochloride
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Description
“Benzyl-(4-isopropyl-benzyl)-amine hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), an isopropyl group (a carbon attached to two CH3 groups), and an amine group (a nitrogen atom attached to hydrogen atoms and/or alkyl groups), all connected in some way .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through methods such as halogenation, isopropylation, and Wittig-Horner condensation .Scientific Research Applications
Catalytic Functionalization of C-H Bonds
Research into metal-catalyzed C-H bond functionalization highlights the potential of benzylamine derivatives in organic synthesis. Metalloporphyrin-catalyzed reactions, including amination processes, are significant for their high selectivity and efficiency in modifying complex molecules. These reactions are crucial for synthesizing biologically active compounds and could be relevant for the functionalization of benzyl-(4-isopropyl-benzyl)-amine hydrochloride in pharmaceutical applications (Che et al., 2011).
Synthesis of Heterocyclic Compounds
Benzylamine derivatives are pivotal in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The formation of substituted thiazolidin-4-ones, for instance, demonstrates the reactivity of benzylamine derivatives with other reagents under specific conditions, leading to compounds with potential therapeutic applications (Issac & Tierney, 1996).
Environmental Fate of Chemical Compounds
Understanding the environmental fate and behavior of chemically similar compounds, such as parabens, can provide insights into the stability, biodegradability, and potential environmental impacts of this compound. Studies on parabens have shown that despite their biodegradability, they persist in aquatic environments, raising concerns about continuous environmental exposure (Haman et al., 2015).
Role in Polymerization and Curing Processes
The role of amine activators in the curing of acrylic resins, including dental materials and bone cements, underscores the importance of benzylamine derivatives in material science. These compounds accelerate polymerization reactions, affecting the physical properties and performance of the resulting materials, which could be relevant for the applications of this compound in similar contexts (Vázquez et al., 1998).
Reductive Amination Processes
Reductive amination is a key synthetic route in organic chemistry, allowing the formation of amines from aldehydes or ketones. The process involves catalysts and reducing agents, and benzylamine derivatives could play a role as substrates or intermediates in such reactions, highlighting their versatility in chemical synthesis (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWYMGCTYJARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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